molecular formula C7H5ClO3 B120249 3-Chloroperoxybenzoic acid CAS No. 937-14-4

3-Chloroperoxybenzoic acid

Cat. No. B120249
CAS RN: 937-14-4
M. Wt: 172.56 g/mol
InChI Key: NHQDETIJWKXCTC-UHFFFAOYSA-N
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Description

3-Chloroperoxybenzoic acid, with the chemical formula C7H5ClO3, is an organic compound known for its role in scientific research. This compound is distinguished by its oxidizing properties and is utilized in various chemical reactions[].
Chemical Characteristics and Reactivity:3-Chloroperoxybenzoic acid is classified as a strong oxidizing agent and is known for its explosive characteristics. It does not react rapidly with air or water, which is a beneficial property for handling and storage in laboratory settings. However, it may explode due to heat, shock, friction, or contamination, and it can also ignite combustible materials like wood, paper, or oil.
Safety Considerations:Due to its hazardous nature, certain safety precautions are necessary when handling 3-Chloroperoxybenzoic acid. In the event of a fire, it should be approached with caution. For small fires, water spray or fog is recommended, while for larger fires, flooding the area with water from a distance is advised. In both scenarios, avoiding direct streams of water on the product is crucial.
In case of spills or leaks, immediate precautionary measures include isolating the affected area. For small spills, inert, damp, non-combustible materials should be used for cleanup, while large spills require wetting down and containment to prevent environmental contamination[].

Scientific Research Applications

3-Chloroperoxybenzoic acid is a crucial chemical in scientific research, with prominent applications in organic synthesis and polymer modification. Its strong oxidizing ability makes it a valuable tool in various chemical reactions, contributing significantly to advancements in chemical research and material development.
Applications in Organic Chemistry:3-Chloroperoxybenzoic acid is recognized for its strong oxidizing properties, making it a highly valuable reagent in various chemical reactions. One of the primary applications of MCPBA is in the epoxidation of alkenes. This process involves the conversion of an alkene, a type of hydrocarbon with a carbon-carbon double bond, into an epoxide, which is a three-membered cyclic ether. This transformation is essential in synthesizing various organic compounds, particularly those used in the pharmaceutical and polymer industries.
Additionally, MCPBA is utilized in the Baeyer-Villiger oxidation process. This reaction is pivotal in organic synthesis, where ketones are converted into esters. Such transformations are crucial in producing a wide range of organic compounds with varied industrial and research applications[].
Role in Polymer Synthesis:Beyond its use in small molecule synthesis, MCPBA has been employed in the preparation of polymeric materials. Specifically, it has been used to create mono- and di-epoxy-functionalized poly(3-hydroxybutyrate)-based reactive polymers. This indicates its versatility in modifying polymer structures, which can lead to materials with new or improved properties. Such polymers find applications in various sectors, including biomedical and material science research[].
Reactivity and Handling:Given its strong oxidizing nature, MCPBA is handled with caution in laboratory settings. It is typically stored at low temperatures (2-8°C) to maintain its stability and prevent decomposition. The compound is solid in form and needs to be managed with appropriate safety measures, including personal protective equipment like N95 dust masks, eyeshields, and gloves[].

Mechanism of Action

3-Chloroperoxybenzoic acid (mCPBA) is a peroxycarboxylic acid widely used in organic synthesis, primarily as an oxidant. It appears as a white solid and is known for its ease of handling compared to other peroxy acids. mCPBA is particularly favored for its stability as a crystalline solid, making it a common choice in laboratory settings. However, it is crucial to note that mCPBA can be explosive under certain conditions[].
As a strong oxidizing agent:The primary mechanism of action of mCPBA involves its role as a strong oxidizing agent. In chemical reactions, it is typically used for the conversion of ketones to esters (Baeyer-Villiger oxidation), the epoxidation of alkenes (Prilezhaev reaction), the conversion of silyl enol ethers to silyl α-hydroxy ketones (Rubottom oxidation), oxidation of sulfides to sulfoxides and sulfones, and the oxidation of amines to produce amine oxides.
In the case of alkene epoxidation, for example, mCPBA reacts with the alkene to form an oxacyclopropane ring, also known as an epoxide ring. This process is characterized by a concerted reaction involving a four-part, circular transition state. The outcome is the integration of the originally electropositive oxygen atom from mCPBA into the oxacyclopropane ring, while the COOH group of the peroxycarboxylic acid becomes COH. The mechanism of this reaction ensures that the cis or trans geometry of the alkene starting material is retained in the epoxide ring of the product[][].
Preparation:mCPBA can be prepared by reacting m-chlorobenzoyl chloride with a basic solution of hydrogen peroxide, followed by acidification. For applications requiring precise control over the amount of active oxidant, mCPBA can be titrated. The commercial form of mCPBA typically contains less than 72% mCPBA, with the remainder being m-chlorobenzoic acid and water. The peroxyacid can be further purified if necessary[].

Biochemical and Physiological Effects

3-Chloroperoxybenzoic acid (mCPBA) is a peroxycarboxylic acid primarily used as an oxidizing agent in organic synthesis. It's known for its strong oxidizing properties and is preferred in various chemical reactions due to its relative ease of handling compared to other peroxy acids.
Oxidative Reactions: mCPBA plays a crucial role in a variety of oxidative reactions. It's widely used for the epoxidation of alkenes, a process in which an oxygen atom is inserted into the carbon-carbon double bond of an alkene, resulting in the formation of an epoxide. This reaction is vital in the synthesis of various organic compounds[].
Baeyer-Villiger Oxidation: Another significant reaction catalyzed by mCPBA is the Baeyer-Villiger oxidation. This reaction involves the conversion of ketones to esters, which is a critical step in synthesizing a wide range of organic molecules[].
Sulfide Oxidation: mCPBA is effective in oxidizing sulfides to sulfoxides and sulfones, which are important intermediates in various chemical syntheses[].
Amine Oxidation: The compound is also utilized in the oxidation of amines to produce amine oxides.
Physiological Impact and Precautions:While specific biochemical pathways and physiological effects of mCPBA exposure on human health are not detailed in the sources, the compound's reactive nature suggests that it could pose significant risks if mishandled. Exposure may necessitate immediate medical attention and specific first aid measures, such as flushing the skin or eyes with water in case of contact and moving the victim to fresh air. It is vital to wear appropriate protective clothing and equipment when handling this chemical to minimize exposure risks[].

Advantages and Limitations for Lab Experiments

3-Chloroperoxybenzoic acid (mCPBA) is a widely used chemical in organic synthesis, especially for its oxidizing properties. Here's a breakdown of its advantages and limitations based on various scientific research and experiments.

Advantages

Versatility in Organic Synthesis: mCPBA has shown effectiveness in various chemical reactions. For instance, it's used in the α-oxytosylation of propiophenone, leading to α-tosyloxy ketones with excellent yields . Also, it has been utilized in the synthesis of various α-tosyloxyketones from ketones[]  .
Environmental Benefits: Some procedures using mCPBA are environmentally friendly as they avoid the use of rare or toxic metals[].
Efficiency in Synthesis: mCPBA is used for the direct α-hydroxylation of β-oxoesters and β-oxoamides, allowing easy access to α-hydroxy-β-dicarbonyl moieties under mild conditions.
High Yields and Selectivity: Reactions involving mCPBA often result in high yields and selectivity. For instance, its use in the oxidation of β-Piperidinoethylsulfides produces intermediates useful in medicinal chemistry[].
Ease of Handling: Compared to other peroxy acids, mCPBA is preferred for its relative ease of handling and is often used as a shelf-stable mixture[]  .

Limitations

Stability and Safety Concerns: mCPBA is a strong oxidizing agent that can cause fire upon contact with flammable material. It needs careful handling and storage due to its explosive nature and sensitivity to heat and shock[]  .
Purity Challenges: Achieving high purity of mCPBA can be challenging. Commercially available mCPBA often contains impurities, and the pure compound is not particularly stable.
Reaction Specificity: While mCPBA is versatile, its effectiveness can be influenced by the steric and electronic properties of the reactants, which means it may not be universally applicable to all desired reactions.
Requirement for Careful Control: In reactions where the exact amount of mCPBA must be controlled, careful titration is required. This adds an extra step and requires precision in its application[]  .

Future Directions

3-Chloroperoxybenzoic acid, commonly referred to as m-CPBA, is a versatile compound widely employed in scientific research due to its applications in various fields. The future directions of research involving 3-chloroperoxybenzoic acid span across multiple disciplines, highlighting its significance in the advancement of scientific knowledge.
Photovoltaic Technology Enhancement:Research in the area of perovskite solar cells (PSCs) has shown promising developments. 3-Chloroperoxybenzoic acid has been explored for its potential to improve the performance and stability of PSCs. This is particularly important in the context of enhancing the efficiency of solar cells, a critical factor in renewable energy technologies[].
Organic Synthesis and Medicinal Chemistry:In the realm of organic chemistry and drug development, 3-chloroperoxybenzoic acid plays a crucial role as an oxidizing agent. It has been instrumental in the synthesis of various compounds with significant medicinal potential. For instance, research has explored its application in the development of novel anticancer drugs, focusing on the synthesis of pyridazinone derivatives. These compounds have shown potential as inhibitors of various receptors, such as C-met kinase and B-Raf, indicating their relevance in cancer therapy. The ongoing research in this area emphasizes the compound's utility in facilitating innovative approaches to drug design and discovery[].
Advancements in Oxidation Reactions:The compound's role in oxidation reactions is another area of interest. Studies have compared the effectiveness of 3-chloroperoxybenzoic acid with other oxidants, such as magnesium monoperphthalate, in various oxidation processes. These studies contribute to a deeper understanding of the compound's chemical properties and its potential application in more efficient and sustainable chemical processes[].

Properties

IUPAC Name

3-chlorobenzenecarboperoxoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-6-3-1-2-5(4-6)7(9)11-10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQDETIJWKXCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5ClO3
Record name 3-CHLOROPEROXYBENZOIC ACID
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DSSTOX Substance ID

DTXSID0061325
Record name Benzenecarboperoxoic acid, 3-chloro-
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Molecular Weight

172.56 g/mol
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Physical Description

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide in a solvent slurry., Solid; [CAMEO] White, wet crystalline aggregates; [Alfa Aesar MSDS]
Record name 3-CHLOROPEROXYBENZOIC ACID
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Record name 3-Chloroperoxybenzoic acid
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Product Name

3-Chloroperoxybenzoic acid

CAS RN

937-14-4
Record name 3-CHLOROPEROXYBENZOIC ACID
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Record name m-Chloroperbenzoic acid
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Record name Benzenecarboperoxoic acid, 3-chloro-
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Synthesis routes and methods I

Procedure details

A solution of 4.7 mg of 85% metachloroperbenzoic acid and 0.5 ml of fresh methylene chloride is prepared, is placed in a test tube, fitted with a septum and immersed in a dry ice acetone bath. There was added a solution of 0.5 ml of methylene chloride containing 20 mg of avermectin B1a/B1b. The reaction mixture is stirred under nitrogen at -70° C. for two hours and at -30° C. for 30 minutes. Then the reaction mixture was placed in an ice bath for 4 hr. and in a refrigerator for 2 days. The reaction mixture was placed on an 8×8 inch chromatography plate with a layer of 250 microns of silica gel and developed with 5% isopropanol in benzene three times. Two fractions are observed: the faster moving fraction weighing 6.4 mg; a slower moving fraction weighing 8.2 mg. The mass spectral and nuclear magnetic resonance analysis of both fractions indicate that the slow moving fraction was avermectin B 1a/B1b-8,9-epoxide.
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Synthesis routes and methods II

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Compound 20 is treated with an organolithium base (e.g. LDA, t-BuLi or, preferably, n-BuLi) at low temperature (preferably −78° C.) in a solvent such as DME, Et2O or, preferably, THF, followed by treatment with an organo-disulfide, preferably diphenyldisulfide, to afford compound 28. Compound 29 is obtained by treating compound 28 with a base (e.g. LHMDS, LDA or, preferably, LTMP) at low temperature (preferably −78° C.) in a solvent such as THF, followed by aldehyde RMCHO. Compound 29 is treated with an oxidizing agent (e.g. KMnO4, PCC, PDC, “Swern” oxidation reagents such as (COCl)2/DMSO/Et3N or, preferably, MnO2 in CH2Cl2) to yield compound 30, which is treated with an oxidizing agent (e.g.hydrogen peroxide in acetic acid, 3-chloroperoxybenzoic acid in CH2Cl2, or, preferably, 3-chloroperoxybenzoic acid in Et2O) to provide compound 31. Desired compound 25 of the present invention is obtained upon treatment of compound 31 with H-A3-L3-Q3 in the presence of a base (e.g. KH or, preferably, NaH) in a solvent such as DMF, benzene, DME or, preferably, THF.
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Synthesis routes and methods III

Procedure details

The product formed in the process described in Example 1 was analyzed using Fourier Transform Infrared spectroscopy (FT-IR). The spectrum produced showed absorptions at 1714 cm-1 and 1680 cm-1 (solid state analysis) which are assigned as carbonyl stretching frequencies. Spectra were also obtained for the corresponding 3-chloroperoxybenzoic acid (absorption at 1718 cm-1) and magnesium bis(3-chlorobenzoate) (absorptions at 1615 cm-1 and 1570 cm-1). A portion of the product formed in Example 1 was decomposed by storage for 7 days at 60° C. The spectrum of this material was essentially that of magnesium 3-chlorobenzoate. Analysis in methanol solution resulted in spectra for the product produced in Example 1 (absorption at 1680 cm-1) and for 3-chloroperoxybenzoic acid (absorption at 1740 cm-1). These results show that the product produced in Example 1 is different from the starting material or the simple magnesium carboxylate salt. Also, the absorption locations for the product from Example 1 are consistent with the values expected for magnesium bis(3 -chloroperoxybenzoate)tetrahydrate.
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Synthesis routes and methods IV

Procedure details

This example illustrates a method of preparing an embodiment of the compound of formula II, namely, fluorescein diphosphate tetraethyl ester. 2.5 g of fluorescein (7.5 mmol) is suspended in THF (60 mL) and anhydrous CH2CI2 (mL). 3.1 g of 1H-tetrazole 3.1 g.(44 mmol) is added and stirred at room temperature for ˜1.5 hours or until the reaction mixture becomes a transparent dark yellowish solution. The resulting solution is cooled to 0° C. and 5.0 g of diethyl N. N-diisopropylphosphoramidite (23 mmol) is added dropwise over a period of 3-4 minutes to yield a very light yellow solution. The cooling bath is removed and the reaction stirred at room temperature until TLC shows no starting material remains (˜5 minutes). The reaction is cooled back to 0° C. Rf (fluorescein diphosphite, tetraethyl ester)=0.7-0.75, a quenching spot that becomes fluorescent yellow upon heating; hexanes/EtOAc (3:2) A solution of 3-chloroperoxybenzoic acid (MCPBA) (5.5 g, 32 mmol) in CH2Cl2/CHCl3 (9:1, 50 mL) is prepared, and washed with saturated NaCl (1×50 mL), followed by drying over Na2SO4. The dried solution is added to the 0° C. reaction mixture to yield a cloudy yellowish solution. The cooling bath is removed and the reaction stirred at room temperature until TLC indicates completion (˜10 minutes). The solvent is removed from the reaction mixture in vacuo and the resulting yellow gum is dissolved in EtOAc (˜100 mL). The solution is washed with 10-20% sodium thiosulfate/H2O (1×100 mL), saturated NaHCO3 (1×100 mL), and saturated NaCl (1×100 mL), and dried over Na2SO2. The solvent is removed in vacuo. At this point, TLC in hexanes/EtOAc (3:2) shows two spots: Rf-0.65-0.7, a quenching spot that becomes fluorescent upon heating; and Rf-0.95-1.0, a quenching spot that does not fluoresce upon heating. 50 mL of methanol are added to the gum to precipitate the high-Rf material. The solid is removed by filtration, and methanol is removed from the filtrate in vacuo. The resulting product is purified by column chromatography under the following conditions:
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Synthesis routes and methods V

Procedure details

In another embodiment, the present invention contemplates a method for the synthesis so of 3-dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone (dichloroflosequinan) comprising: a) providing, i) 3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone, ii) dichloromethane (DCM), and iii) m-chloroperbenzoic acid (MCPBA); and b) reacting, i) 3-chloromethylthio-7-fluoro-1-methyl-4-quinolone, ii) dichloromethane (DCM), and iii) m-chloroperbenzoic acid (“MCPBA”) under conditions such that 3-dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone is produced.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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